Product packaging for 2-Bromo-6-(hydroxymethyl)phenol(Cat. No.:CAS No. 28165-46-0)

2-Bromo-6-(hydroxymethyl)phenol

Cat. No.: B1591392
CAS No.: 28165-46-0
M. Wt: 203.03 g/mol
InChI Key: VALKLYSDRYWQFI-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenols in Organic Chemistry

Halogenated phenols are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens such as bromine, chlorine, or iodine. testbook.comgoogle.com This substitution significantly alters the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. wikipedia.org In organic synthesis, halogenated phenols serve as versatile intermediates. The halogen atom can act as a leaving group in nucleophilic substitution reactions or direct further electrophilic substitutions to specific positions on the ring. quora.comwikipedia.org The nature of the halogen and its position relative to the hydroxyl group dictate the compound's chemical behavior, making halogenated phenols valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. google.comchembk.com

Significance of Phenolic Hydroxyl and Bromo Substituents in Chemical Functionality

The chemical functionality of 2-Bromo-6-(hydroxymethyl)phenol is primarily governed by the interplay between its three key components: the phenolic hydroxyl group, the bromo substituent, and the hydroxymethyl group. The hydroxyl group is a powerful activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. testbook.com It also imparts acidic properties to the molecule. wikipedia.org

The bromo substituent, being an electronegative atom, withdraws electron density from the ring through the inductive effect. However, it also donates electron density through resonance. This dual nature influences the regioselectivity of further reactions. The presence of the bromine atom provides a reactive site for various transformations, including reduction to remove the bromine or its substitution with other functional groups.

The hydroxymethyl group (-CH2OH) further enhances the molecule's reactivity. It can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be involved in condensation reactions. The collective influence of these three functional groups makes this compound a trifunctional molecule with a rich and varied chemical profile.

Research Landscape of this compound within Substituted Phenols

The research landscape for substituted phenols is vast and dynamic, with a continuous exploration of new synthetic methods and applications. acs.orgnih.gov Within this context, this compound has emerged as a compound of interest for several reasons. Its synthesis often involves the regioselective bromination of a phenol (B47542) derivative followed by hydroxymethylation. Researchers have focused on optimizing these synthetic routes to achieve high yields and purity.

The compound's utility is being explored in various areas. For instance, the presence of the hydroxymethyl group makes it a candidate for applications in polymer chemistry, potentially acting as a cross-linking agent. Furthermore, the combination of the phenolic hydroxyl, bromo, and hydroxymethyl groups makes it an interesting ligand for coordination chemistry, with the potential to form stable complexes with various metal ions. Ongoing research continues to uncover new synthetic methodologies and potential applications for this and other substituted phenols, highlighting their enduring importance in chemical science. acs.org

Chemical and Physical Properties

The distinct arrangement of functional groups in this compound gives rise to its specific chemical and physical characteristics.

PropertyValue
Molecular Formula C7H7BrO2
Molecular Weight 203.04 g/mol
Appearance White crystalline solid
CAS Number 28165-46-0

Data sourced from multiple chemical suppliers and databases.

The synthesis of this compound typically involves a two-step process. The first step is the bromination of a suitable phenol precursor. This is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the aromatic ring. testbook.com The second step is hydroxymethylation, where a hydroxymethyl group is added to the ring, often using formaldehyde (B43269) in the presence of a base. The precise control of reaction conditions, such as temperature and the choice of solvent and catalyst, is crucial to ensure the desired regioselectivity and to minimize the formation of byproducts.

The reactivity of this compound is characterized by the chemical transformations that its functional groups can undergo. The hydroxymethyl group can be oxidized to yield 2-bromo-6-formylphenol or 2-bromo-6-carboxyphenol. The bromine atom can be removed through reduction, or it can be replaced by other functional groups via nucleophilic substitution reactions. The phenolic hydroxyl group can participate in esterification or etherification reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO2 B1591392 2-Bromo-6-(hydroxymethyl)phenol CAS No. 28165-46-0

Properties

IUPAC Name

2-bromo-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALKLYSDRYWQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590430
Record name 2-Bromo-6-(hydroxymethyl)phenol
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-46-0
Record name 3-Bromo-2-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28165-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(hydroxymethyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID40590430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 6 Hydroxymethyl Phenol and Its Analogues

Direct Synthetic Routes to 2-Bromo-6-(hydroxymethyl)phenol

The synthesis of the target compound, this compound, can be accomplished through direct and efficient pathways that strategically introduce the necessary functional groups onto the phenol (B47542) ring.

Strategic Bromination Approaches

A primary and straightforward method for synthesizing this compound involves the electrophilic aromatic substitution of 6-(hydroxymethyl)phenol. In this approach, the activating hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups direct the incoming electrophile, bromine, to the ortho position relative to the hydroxyl group.

The choice of brominating agent and solvent is crucial for achieving high regioselectivity and yield. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Solvents such as acetic acid or dichloromethane (B109758) are often employed. The reaction conditions, particularly the solvent polarity, can significantly influence the outcome. In polar solvents like water, phenol can be highly activated, leading to polysubstitution, yielding products like 2,4,6-tribromophenol (B41969). youtube.comkhanacademy.org To achieve selective mono-bromination, less polar solvents such as carbon disulfide (CS₂) at low temperatures are preferred, which tempers the reactivity and favors the formation of ortho and para isomers. khanacademy.org

For instance, the mono ortho-bromination of para-substituted phenols has been effectively achieved using N-bromosuccinimide (NBS) in ACS-grade methanol, resulting in high yields of the desired product on a gram scale. researchgate.net Another method involves using a combination of potassium bromide (KBr) and a bromate-intercalated layered double hydroxide (B78521) (ZnAl–BrO₃⁻–LDHs) system, which offers a mild and efficient route for regioselective mono-bromination of phenols. mdpi.com

Starting MaterialBrominating AgentSolvent/ConditionsProductReference
6-(hydroxymethyl)phenolBr₂ or NBSAcetic acid or DichloromethaneThis compound
p-Substituted PhenolsN-Bromosuccinimide (NBS)Methanolortho-Brominated phenols researchgate.net
PhenolsKBr / ZnAl–BrO₃⁻–LDHsAcetic Acidpara-Monobrominated phenols mdpi.com

Functional Group Interconversions for Hydroxymethyl Moiety Introduction

An alternative strategy involves introducing the hydroxymethyl group onto a pre-brominated phenol scaffold through functional group interconversion (FGI). This is a fundamental concept in organic synthesis where one functional group is converted into another. imperial.ac.uksolubilityofthings.com

One common FGI approach begins with the ortho-formylation of a phenol. For example, 2-bromophenol (B46759) can be selectively formylated at the ortho-position to yield 3-bromosalicylaldehyde. orgsyn.org This reaction can be carried out using anhydrous magnesium dichloride and paraformaldehyde in tetrahydrofuran (B95107) (THF) with triethylamine. orgsyn.org The resulting aldehyde can then be reduced to the corresponding hydroxymethyl group.

Another widely used method for introducing a hydroxymethyl group is the direct hydroxymethylation of a phenol using formaldehyde (B43269) (HCHO) under basic conditions, such as in the presence of sodium hydroxide (NaOH). youtube.com The phenoxide ion, formed under basic conditions, attacks the formaldehyde to introduce the hydroxymethyl group, primarily at the ortho and para positions. youtube.com

Synthesis of Related Bromophenol Derivatives

The synthetic principles applied to this compound can be extended to a wider range of related brominated phenolic structures.

Methods for Mono- and Di-brominated Phenols

The synthesis of mono- and di-brominated phenols is typically achieved through controlled electrophilic bromination of phenol or its derivatives. The degree of bromination can be managed by controlling the stoichiometry of the brominating agent and the reaction conditions. mdpi.com For example, treating 1-phenylpyrazol-3-ol with one equivalent of bromine yields a mono-brominated product, while using three equivalents leads to a di-brominated compound. mdpi.com

A classic method for preparing o-bromophenol involves the sulfonation of phenol, followed by bromination and subsequent hydrolysis of the sulfonate group. orgsyn.org More modern methods offer greater selectivity. A system using potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides has been developed for the highly regioselective mono-bromination of phenols, favoring the para position. If the para position is blocked, ortho-bromination occurs. mdpi.com For instance, 2,6-dimethylphenol (B121312) is brominated at the para position, while 4-chlorophenol (B41353) is brominated at an ortho position. mdpi.com

Phenol DerivativeBromination MethodProduct TypeReference
1-Phenylpyrazol-3-ol3 equiv. Br₂ in CCl₄Dibrominated mdpi.com
Phenol1. H₂SO₄ 2. NaOH, Br₂ 3. Steam Distillationo-Bromophenol orgsyn.org
PhenolsKBr / ZnAl–BrO₃⁻–LDHsRegioselective Monobromination mdpi.com
Lactam-containing phenolsDioxane dibromideDi-bromo derivatives researchgate.net

Synthesis of Bis(hydroxymethyl)phenol Analogues

The synthesis of phenols bearing two hydroxymethyl groups often involves the reaction of a phenol with an excess of formaldehyde under basic conditions. A scalable synthesis for 3,5-bis(hydroxymethyl)phenol has been developed starting from 5-hydroxy isophthalic acid. ijsdr.orgijsdr.org The process involves benzylation of the phenolic hydroxyl group, reduction of the di-ester to a diol using sodium borohydride, and finally debenzylation via hydrogenation with a Pd/C catalyst. ijsdr.org

Similarly, 2,6-bis(hydroxymethyl)-4-methylphenol can be synthesized by reacting o-cresol (B1677501) with formalin (an aqueous solution of formaldehyde) in the presence of sodium hydroxide. prepchem.com These bis(hydroxymethyl)phenol ligands are valuable in coordination chemistry for the synthesis of high-nuclearity metal clusters. researchgate.net

Starting MaterialKey ReagentsProductReference
5-Hydroxy isophthalic acid methyl ester1. Benzyl (B1604629) bromide 2. NaBH₄ 3. Pd/C, H₂3,5-Bis(hydroxymethyl)phenol ijsdr.org
o-CresolFormalin, NaOH2,6-Bis(hydroxymethyl)-4-methylphenol prepchem.com

Advanced Synthetic Strategies for Bromophenols

Modern organic synthesis employs advanced strategies to create complex bromophenol derivatives with high efficiency and selectivity. These can include catalytic systems and multi-step pathways to build molecular complexity. numberanalytics.com

One advanced approach involves the Friedel-Crafts-type alkylation of benzene (B151609) derivatives with a substituted benzyl alcohol. For example, novel bromophenols containing diaryl methane (B114726) structures have been synthesized by reacting (2-bromo-4,5-dimethoxyphenyl)methanol with various benzene derivatives in the presence of aluminum chloride (AlCl₃). mdpi.com The resulting dimethoxy compounds can then be demethylated using boron tribromide (BBr₃) to yield the target polyhydroxylated bromophenols. mdpi.com

Catalysis plays a significant role in modern bromination methods. Various catalysts, including thioamides, Cu-Mn spinel oxides, and bromoperoxidases, have been employed to improve the efficiency and selectivity of phenol bromination. researchgate.net These advanced techniques provide powerful tools for accessing a wide array of structurally diverse bromophenols for various research applications. mdpi.com

Regioselective and Stereoselective Synthesis

The precise placement of functional groups on the aromatic ring is paramount in chemical synthesis. Regioselective reactions control the position of chemical changes, while stereoselective reactions control the three-dimensional arrangement of atoms.

Regioselective Synthesis

The most direct and common method for the synthesis of this compound is the regioselective electrophilic bromination of 2-(hydroxymethyl)phenol. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are both ortho-, para-directing activators. However, the strong activating and directing effect of the hydroxyl group, coupled with potential steric hindrance from the adjacent hydroxymethyl group, favors the introduction of the bromine atom at the position ortho to the hydroxyl group and meta to the hydroxymethyl group, yielding the desired this compound.

Various brominating agents can be employed for this transformation, each with its own set of advantages regarding selectivity and reaction conditions. Commonly used reagents include molecular bromine (Br₂), often with a Lewis acid catalyst like iron(III) bromide (FeBr₃), and N-Bromosuccinimide (NBS), which is known for producing lower levels of poly-brominated byproducts. The choice of solvent and temperature also plays a crucial role in controlling the regioselectivity of the reaction.

Table 1: Reagents and Conditions for Regioselective Bromination of Phenols

Brominating Agent Catalyst/Solvent Temperature (°C) Key Features
Br₂ FeBr₃ / Dichloromethane 0 - 25 Classic electrophilic bromination, requires careful temperature control to minimize side reactions.
NBS Acetonitrile or DMF Room Temperature Milder conditions, often leads to higher regioselectivity and less byproduct formation.
HBr/DMSO Not Applicable Varies A greener alternative, where DMSO acts as the oxidant for HBr.
KBr/ZnAl–BrO₃⁻–LDHs Water Room Temperature A heterogeneous catalytic system promoting monobromination with high regioselectivity. mdpi.com

Stereoselective Synthesis

The stereoselective synthesis of analogues of this compound becomes relevant when considering the creation of axially chiral biaryl compounds. Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, are of significant interest in medicinal chemistry and materials science. While there is a lack of specific literature on the stereoselective synthesis of this compound itself leading to atropisomers, established principles of asymmetric synthesis can be applied.

A key strategy would involve a palladium-catalyzed cross-coupling reaction (such as Suzuki-Miyaura coupling, discussed in the next section) with a suitable partner, where a chiral phosphine (B1218219) ligand on the palladium catalyst induces asymmetry in the product. The bulky substituents on the 2- and 6-positions of the phenol ring, along with corresponding bulky groups on the coupling partner, would be essential to create a high barrier to rotation, thus allowing for the isolation of stable atropisomers.

Table 2: Potential Chiral Ligands for Asymmetric Cross-Coupling

Ligand Name Abbreviation Structural Class
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (R)-BINAP Axially Chiral Biaryl Phosphine
(S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (S)-Tol-BINAP Axially Chiral Biaryl Phosphine
(R,R)-2,3-Bis(diphenylphosphino)butane (R,R)-Chiraphos Chiral Diphosphine
(S,S)-1,2-bis(2,5-diethylphospholano)benzene (S,S)-Et-DuPhos Chiral Diphosphine

Palladium-Mediated Derivatization Approaches

The bromine atom on this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives. The presence of the hydroxyl and hydroxymethyl groups can influence the reaction, and appropriate protection of these groups may sometimes be necessary to achieve optimal yields.

Buchwald-Hartwig Amination

For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples an amine with an aryl halide. This compound can be reacted with a wide range of primary and secondary amines to introduce nitrogen-containing functional groups. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper, can be used to introduce alkynyl moieties onto the this compound scaffold, leading to the synthesis of substituted phenylacetylenes. These products can serve as precursors for a variety of other functional groups and heterocyclic systems.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on 2-Bromophenol Analogues

Coupling Reaction Coupling Partner Catalyst/Ligand Base Solvent Yield (%)
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water Typically >80
Buchwald-Hartwig Aniline Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 70-95
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N Toluene 75-90

Note: The yields presented are typical for analogous 2-bromophenol substrates and may vary for this compound.

Chemical Reactivity and Derivatization of 2 Bromo 6 Hydroxymethyl Phenol

Reactivity of the Phenolic Hydroxyl Groupbenchchem.comchemscene.com

The phenolic hydroxyl group in 2-Bromo-6-(hydroxymethyl)phenol is acidic and its oxygen atom is a potent nucleophile, particularly in its deprotonated phenoxide form. This functional group is a primary site for etherification, esterification, and is susceptible to oxidation under specific conditions.

Etherification Reactionschemscene.com

Etherification of the phenolic hydroxyl group involves the replacement of the hydroxyl proton with an alkyl or aryl group. This transformation is typically achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Given the presence of two hydroxyl groups in this compound, selective etherification of the phenolic position requires careful selection of reagents and conditions. The higher acidity of the phenolic proton allows for its selective deprotonation using a mild base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), followed by reaction with an electrophile like an alkyl halide (e.g., methyl iodide, ethyl bromide) or alkyl sulfate (B86663).

Table 1: General Conditions for Phenolic Etherification

Reaction TypeReagent 1 (Base)Reagent 2 (Electrophile)Typical SolventExpected Product
Williamson Ether SynthesisK₂CO₃, NaOHAlkyl Halide (R-X)Acetone, DMF, Acetonitrile2-Bromo-6-(hydroxymethyl)phenyl ether

Chemoselective conversion of benzylic alcohols to ethers in the presence of phenolic hydroxyl groups can be achieved using specific reagents, highlighting the possibility of selectively reacting at either hydroxyl site depending on the chosen methodology. google.com

Esterification Reactionsbenchchem.com

The phenolic hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acid chloride or acid anhydride. This reaction is often catalyzed by a base (like pyridine (B92270) or triethylamine) or a strong acid.

Base-catalyzed esterification proceeds by acylation of the nucleophilic phenoxide. For instance, reacting this compound with acetyl chloride in the presence of pyridine would be expected to yield the corresponding acetate (B1210297) ester primarily at the phenolic position due to its enhanced nucleophilicity upon deprotonation. A patent describing the synthesis of related compounds shows the esterification of a phenolic hydroxyl group as a key step. google.com

Table 2: Representative Phenolic Esterification Reactions

Acylating AgentCatalyst/BaseTypical SolventExpected Product
Acetyl ChloridePyridine, Et₃NDichloromethane (B109758) (DCM), THF2-Bromo-6-(hydroxymethyl)phenyl acetate
Acetic AnhydrideSodium Acetate, H₂SO₄None or Acetic Acid2-Bromo-6-(hydroxymethyl)phenyl acetate

Oxidation Pathways and Mechanismsbenchchem.comepa.gov

Phenols are susceptible to oxidation, and the reaction products can vary depending on the oxidant used and the reaction conditions. While the benzene (B151609) ring is generally stable, the phenolic group can be oxidized to form quinones. youtube.com For this compound, oxidation would likely lead to a substituted p-benzoquinone, as the para-position to the hydroxyl group is unsubstituted.

The oxidation of phenols to quinones can be achieved using strong oxidizing agents such as chromic acid (generated from Na₂Cr₂O₇/H₂SO₄) or Fremy's salt (potassium nitrosodisulfonate). youtube.com The mechanism is complex but involves the formation of a phenoxy radical, which is then further oxidized. The presence of the electron-donating hydroxymethyl group and the electron-withdrawing bromine atom would influence the susceptibility of the ring to oxidation.

Reactivity of the Benzylic Hydroxyl Groupbenchchem.comchemscene.com

The hydroxymethyl group is a primary benzylic alcohol. This functionality allows for substitution reactions after activation and oxidation to form an aldehyde or a carboxylic acid.

Substitution Reactions at the Hydroxymethyl Positionbenchchem.com

The hydroxyl group of a primary alcohol is a poor leaving group. Therefore, nucleophilic substitution at the benzylic carbon requires prior activation of the hydroxyl group to convert it into a better leaving group. Common strategies include conversion to a sulfonate ester (e.g., tosylate or mesylate) or to a halide.

For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine would convert the benzylic alcohol into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, other halides) in an Sₙ2 reaction. Alternatively, reagents like triphenylphosphine (B44618) and carbon tetrabromide (PPh₃/CBr₄) can be used to directly convert the benzylic alcohol to a benzyl (B1604629) bromide. apolloscientific.co.uk

Table 3: Activation and Substitution of the Benzylic Hydroxyl Group

StepReagent(s)Intermediate/Product
Activation p-Toluenesulfonyl chloride (TsCl), Pyridine2-Bromo-6-(tosyloxymethyl)phenol
Substitution Sodium Cyanide (NaCN)2-Bromo-6-(cyanomethyl)phenol
Direct Halogenation PPh₃, CBr₄2-Bromo-6-(bromomethyl)phenol

Benzylic Oxidationchemscene.com

The primary benzylic alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength and nature of the oxidizing agent. masterorganicchemistry.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are typically used to selectively oxidize primary benzylic alcohols to aldehydes, which would yield 2-Bromo-6-formylphenol.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary benzylic alcohol all the way to a carboxylic acid, resulting in the formation of 2-Bromo-6-carboxyphenol. The oxidation of benzylic positions is a robust and well-documented transformation in organic synthesis. masterorganicchemistry.comorganic-chemistry.org

Table 4: Oxidation Products of the Benzylic Hydroxyl Group

Oxidizing AgentReaction ConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)2-Bromo-6-formylphenol
Manganese Dioxide (MnO₂)Dichloromethane (DCM) or Chloroform2-Bromo-6-formylphenol
Potassium Permanganate (KMnO₄)Basic, followed by acidic workup2-Bromo-6-carboxyphenol
Chromium Trioxide (CrO₃)Jones conditions (acetone, H₂SO₄)2-Bromo-6-carboxyphenol

Reactivity of the Bromine Atom on the Aromatic Ring

The bromine atom attached to the aromatic ring is a key site for various chemical modifications, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The bromine atom on the aromatic ring of this compound can be displaced by nucleophiles, although this typically requires activated conditions compared to aliphatic halides. libretexts.org The presence of the electron-donating hydroxyl group can influence the reactivity of the aryl halide. In general, nucleophilic aromatic substitution on aryl halides without strong electron-withdrawing groups in the ortho or para positions is challenging. libretexts.orglibretexts.org However, under specific conditions, such as the use of strong bases or transition metal catalysis, these substitution reactions can be achieved. youtube.com For instance, treatment with a strong base can lead to the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile.

Common nucleophiles that can potentially displace the bromine atom include alkoxides, amides, and thiolates. The specific products formed depend on the nature of the nucleophile and the reaction conditions employed.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophilePotential Product
Sodium methoxide (B1231860) (NaOCH₃)2-(hydroxymethyl)-6-methoxyphenol
Sodium amide (NaNH₂)2-amino-6-(hydroxymethyl)phenol
Sodium thiophenoxide (NaSPh)2-(hydroxymethyl)-6-(phenylthio)phenol

Note: The feasibility and specific conditions for these reactions would require experimental validation.

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl group. ucalgary.cabyjus.com The existing substituents, the bromine atom and the hydroxymethyl group, also influence the position of further substitution. The hydroxyl group directs incoming electrophiles primarily to the positions ortho and para to it. In this compound, the para position to the hydroxyl group is unsubstituted, making it a likely site for electrophilic attack. The bromine atom is a deactivating group but is also an ortho-, para-director. The hydroxymethyl group is a weakly deactivating, ortho-, para-director.

Considering the combined directing effects, the most probable position for an incoming electrophile is the carbon atom para to the hydroxyl group (position 4).

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentElectrophilePredicted Major Product
Dilute Nitric Acid (HNO₃)NO₂⁺2-Bromo-6-(hydroxymethyl)-4-nitrophenol
Bromine (Br₂) in a non-polar solventBr⁺2,4-Dibromo-6-(hydroxymethyl)phenol
Sulfuric Acid (H₂SO₄)SO₃3-Bromo-5-(hydroxymethyl)-4-hydroxybenzenesulfonic acid
Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃)CH₃CO⁺1-(3-Bromo-5-(hydroxymethyl)-4-hydroxyphenyl)ethan-1-one

Note: The strong activating nature of the phenol can lead to polysubstitution, especially under harsh conditions. ucalgary.ca

The bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Hiyama Cross-Coupling: This reaction involves the coupling of an organosilane with an organic halide. wikipedia.org The reaction is advantageous due to the low toxicity and stability of organosilicon reagents. nih.gov An activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, is typically required to facilitate the transmetalation step. organic-chemistry.org The general scope of Hiyama coupling includes the formation of Csp²-Csp² and Csp²-Csp³ bonds. wikipedia.org

Palladium-Mediated Cross-Coupling: A wide range of organometallic reagents can be used in palladium-catalyzed cross-coupling reactions with aryl bromides. These include organoboron (Suzuki coupling), organotin (Stille coupling), and organozinc (Negishi coupling) reagents. libretexts.org These reactions are highly versatile and tolerate a broad range of functional groups.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

Reaction NameOrganometallic ReagentGeneral Product
Hiyama CouplingR-Si(OR')₃Ar-R
Suzuki CouplingR-B(OH)₂Ar-R
Stille CouplingR-Sn(Alkyl)₃Ar-R
Negishi CouplingR-ZnXAr-R

Ar represents the 2-(hydroxymethyl)phenol-6-yl moiety, and R can be an aryl, vinyl, or alkyl group.

The bromine atom can be selectively removed from the aromatic ring through reductive debromination, yielding 2-(hydroxymethyl)phenol. This transformation can be useful when the bromine atom is employed as a temporary directing or blocking group during a synthetic sequence. researchwithrutgers.com Several methods are available for the reductive debromination of aryl bromides.

One common method involves the use of a reducing metal, such as zinc powder, in an acidic or basic medium. tandfonline.com For instance, treatment of bromophenols with zinc powder in an alkaline solution can lead to the selective removal of bromine atoms. tandfonline.com Another effective method is catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups. organic-chemistry.org More recently, light-mediated reductive debromination methods using photoredox catalysis have been developed as a mild and efficient alternative. acs.orgacs.org

Table 4: Selected Methods for Reductive Debromination of Aryl Bromides

Reagents and ConditionsDescription
Zn powder, NaOH(aq), 80 °CA classical method for the reduction of bromophenols. tandfonline.com
Pd/C, H₂, Neutral conditionsCatalytic hydrogenation, often shows good functional group tolerance. organic-chemistry.org
[Ir(ppy)₂(dtbbpy)]PF₆, DIPEA, TTMSS, visible lightA modern photoredox-catalyzed method for unactivated aryl bromides. acs.org

Impact of Substituents on Reactivity

The reactivity of the this compound molecule is significantly influenced by the electronic and steric effects of its substituents.

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. quora.commlsu.ac.in Its electron-donating resonance effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.com The hydroxyl group also increases the acidity of the phenolic proton compared to aliphatic alcohols. vanderbilt.edu

The hydroxymethyl (-CH₂OH) group is a weakly deactivating, ortho-, para-directing group. Its primary influence is steric, potentially hindering reactions at the adjacent positions. The alcohol functionality itself can undergo reactions such as oxidation to an aldehyde or carboxylic acid.

The combined effect of these substituents makes the aromatic ring of this compound highly activated towards electrophilic substitution, with the position para to the hydroxyl group being the most favored site for reaction. The bromine atom provides a versatile handle for further functionalization through coupling and substitution reactions, while the hydroxymethyl group offers another site for chemical modification.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Hydroxymethyl Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Bromo-6-(hydroxymethyl)phenol can be determined.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals based on their chemical environment. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7 and 8 ppm. libretexts.org The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a singlet, while the hydroxyl protons (both phenolic and alcoholic) often appear as broad singlets whose positions can vary depending on solvent and concentration. libretexts.orgdocbrown.info The phenolic -OH signal is generally found between 4 and 7 ppm. libretexts.org A common technique to confirm the identity of -OH proton signals is the "D₂O shake," where adding a small amount of deuterium (B1214612) oxide to the sample causes the -OH proton signals to disappear from the spectrum due to proton-deuterium exchange. libretexts.orgdocbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals would be expected for the aromatic carbons and one for the hydroxymethyl carbon. The carbon atom bonded to the phenolic hydroxyl group (C-OH) is significantly deshielded and appears far downfield, often around 155 ppm. libretexts.orgdocbrown.info The carbon bonded to the bromine atom (C-Br) also has a characteristic chemical shift. The remaining aromatic carbons appear in the typical range of 125-150 ppm, and the hydroxymethyl carbon (-CH₂OH) would be found in the aliphatic region, generally between 50 and 90 ppm. libretexts.orgpdx.edu

Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (Ar-H) ~6.8 - 7.5 Multiplet (m) The three protons on the aromatic ring will have distinct shifts and show coupling to each other.
Alcoholic (-CH₂H ) ~4.5 - 5.0 Singlet (s) Protons on the hydroxymethyl group. May show coupling if rotation is hindered.
Phenolic (Ar-OH ) ~4.0 - 7.0 Broad Singlet (br s) Chemical shift is concentration and solvent-dependent. Disappears upon D₂O exchange. libretexts.org

Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
C-OH ~150 - 158 Carbon bearing the phenolic hydroxyl group; significantly downfield. libretexts.org
C-Br ~110 - 120 Carbon bearing the bromine atom.
Aromatic (C-H) ~120 - 135 Aromatic carbons bonded to hydrogen.
C-CH₂OH ~125 - 140 Aromatic carbon bearing the hydroxymethyl group.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇BrO), the molecular weight is approximately 203.04 g/mol . sigmaaldrich.com A key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, one at m/z 202 and the other at m/z 204. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

Alcohols and phenols undergo characteristic fragmentation in a mass spectrometer. libretexts.org Common fragmentation pathways for this compound would include the loss of a water molecule (dehydration) and alpha-cleavage.

Expected Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Lost Neutral Fragment Fragmentation Pathway
202 / 204 - Molecular Ion [M]⁺
184 / 186 H₂O Dehydration (loss of water from the hydroxymethyl and a ring proton or the phenolic OH)
171 / 173 •CH₂OH Alpha-cleavage (loss of the hydroxymethyl radical)
93 HBr Loss of hydrogen bromide from the dehydrated fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. A very prominent, strong, and broad absorption band would be observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. The broadness of this peak is a result of intermolecular hydrogen bonding. Additionally, strong C-O stretching absorptions would be present, typically in the 1000-1250 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity/Shape
O-H Stretch (Alcohol & Phenol) 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium, Sharp
Aromatic C=C Bending 1450 - 1600 Medium to Strong
C-O Stretch (Phenol & Alcohol) 1000 - 1250 Strong

X-ray Crystallography for Solid-State Structural Characterization

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS, UPLC)

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used for the analysis of phenolic compounds. bldpharm.com

These techniques are routinely used to confirm the identity and quantify the purity of this compound. In a typical analysis, the compound is passed through a chromatographic column that separates it from any impurities, such as starting materials from its synthesis or undesired byproducts. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., mobile phase, flow rate, column type). The detector response (e.g., UV absorbance in HPLC or the mass spectrum in GC-MS) is proportional to the amount of substance, allowing for accurate purity determination, which is often cited by chemical suppliers as a percentage (e.g., 97% pure). sigmaaldrich.com

Table of Mentioned Compounds

Compound Name
This compound
Deuterium oxide
2-bromophenol (B46759)
4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol
2-Bromo-4-(hydroxymethyl)phenol
Acetylene

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Hydroxymethyl Phenol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the geometry and reactivity of compounds like 2-Bromo-6-(hydroxymethyl)phenol.

Research Findings: DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular structure, revealing bond lengths, bond angles, and dihedral angles. From the optimized geometry, key electronic descriptors are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijaemr.comwu.ac.th

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and hydroxymethyl groups, indicating sites susceptible to electrophilic attack. The hydrogen atoms of these groups would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species. researchgate.netmdpi.com

Table 1: Predicted Electronic Properties of Phenolic Compounds from DFT Calculations This table presents typical electronic properties that would be calculated for this compound using DFT methods, based on findings for analogous phenolic structures.

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVRelates to electron-donating ability
LUMO Energy~ -1.0 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.5 eVIndicates chemical reactivity and stability
Dipole Moment~ 2.5 DMeasures the molecule's overall polarity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insight into a static, optimized structure, Molecular Dynamics (MD) simulations allow researchers to observe the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

Research Findings: For this compound, MD simulations can explore the molecule's conformational landscape. Key degrees of freedom include the rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring and the rotation of the hydroxyl groups. These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are essential for studying how the molecule interacts with its environment, such as with solvent molecules (e.g., water) or a biological receptor. nih.gov The simulations can characterize the strength and lifetime of hydrogen bonds formed between the molecule's hydroxyl and hydroxymethyl groups and surrounding water molecules. This provides insight into its solubility and hydration properties. The hydroxylation of a compound generally decreases its hydration free energy (HFE), making it more hydrophilic. nih.gov

Table 2: Illustrative Conformational Energy Profile for this compound This table illustrates how MD simulations could be used to analyze the potential energy associated with the rotation around the Ar-CH₂OH bond (Dihedral Angle C1-C6-C7-O2).

Dihedral Angle (°)Relative Potential Energy (kcal/mol)Conformation Description
02.5Eclipsed conformation with the phenolic OH
600.5Gauche conformation
1201.0Gauche conformation
1800.0Most stable, anti-periplanar conformation

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues. nih.govresearchgate.net

Research Findings: A QSAR model for a series of phenolic compounds, including this compound, would begin by calculating a range of molecular descriptors for each molecule. These descriptors fall into several categories: electronic (e.g., HOMO/LUMO energies, partial charges), physicochemical (e.g., LogP, molecular weight), and topological (e.g., molecular connectivity indices). nih.govjetir.org

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links these descriptors to a measured biological activity, such as the 50% inhibitory concentration (IC₅₀) for antioxidant or enzymatic activity. researchgate.netplos.org For phenolic antioxidants, descriptors like the bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and the number of hydroxyl groups are often critical. nih.govresearchgate.net A lower BDE for the phenolic hydroxyl group typically correlates with higher antioxidant activity. The resulting QSAR model can then be used to predict the activity of untested compounds based solely on their calculated descriptors.

Table 3: Example Descriptors for a Hypothetical QSAR Model of Phenolic Antioxidants

CompoundLogPOH Bond Dissociation Enthalpy (kcal/mol)Molecular Weight (g/mol)Predicted pIC₅₀
Phenol (B47542)1.4687.594.114.5
2-Bromophenol (B46759)2.2787.1173.014.8
This compound~1.8~86.9203.035.1

Hypothetical QSAR Equation Example: pIC₅₀ = 0.5 * LogP - 0.1 * (BDE) + 0.005 * MW + constant

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, can accurately predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. This is useful for confirming the structure of a synthesized compound or for interpreting experimental spectra. researchgate.net

Research Findings: To predict the IR spectrum, DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. ijaemr.com Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, C-H bend, or C-Br stretch. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a gaseous phase model, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. wu.ac.th

For NMR spectra, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). The predicted chemical shifts can help in the assignment of complex experimental NMR spectra. researchgate.net For this compound, this would involve predicting the shifts for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the various carbon atoms in the molecule.

Table 4: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound

Spectroscopic FeatureFunctional Group / AtomTypical Experimental ValuePredicted DFT Value (Scaled)
IR Frequency (cm⁻¹)Phenolic O-H stretch~3400-3550~3450
IR Frequency (cm⁻¹)Alcohol O-H stretch~3300-3400~3350
IR Frequency (cm⁻¹)Aromatic C-Br stretch~550-650~600
¹H NMR Shift (ppm)Phenolic OH~5.0-8.0~6.5
¹H NMR Shift (ppm)-CH₂- protons~4.5-4.8~4.6
¹³C NMR Shift (ppm)C-OH (Aromatic)~150-155~152
¹³C NMR Shift (ppm)C-Br (Aromatic)~110-115~112

Applications in Medicinal and Agricultural Chemistry

Development as Pharmaceutical Lead Compounds

The phenol (B47542) moiety is a common feature in many pharmacologically active compounds, and the introduction of bromine and hydroxymethyl groups can significantly influence their biological properties. Although 2,4-Dichloro-6-(hydroxymethyl)phenol is noted as a valuable scaffold for molecular linking, expansion, and modification in drug discovery, specific research detailing the development of 2-Bromo-6-(hydroxymethyl)phenol as a pharmaceutical lead compound is limited in the available literature. targetmol.com However, the broader class of phenol derivatives has been investigated for various therapeutic applications, including anticancer activities. nih.gov

Drug Design and Optimization Strategies

The design of new therapeutic agents often involves the modification of a basic chemical structure to enhance efficacy and reduce toxicity. For instance, a chalcone derivative synthesized from 2-bromo-4,5-dimethoxybenzaldehyde has been evaluated for its anticancer properties. researchgate.net This suggests a potential strategy where the 2-bromo-phenol structure could be incorporated into larger molecules to modulate their biological activity. The synthesis of methylated and acetylated derivatives of natural bromophenols has also been explored to evaluate their antioxidant and anticancer activities. nih.gov

Prodrug and Delivery System Development (e.g., Nanovectors)

While specific examples of prodrugs or nanovector delivery systems for this compound were not identified in the searched literature, the development of prodrugs for phenolic compounds is a well-established strategy to improve their pharmacokinetic properties. Research into related areas, such as the synthesis of new Pt(II) complexes involving 4-bromo-2,6-bis-hydroxymethyl-phenol, indicates that metal-based drug design could be a potential avenue for developing novel therapeutics based on this scaffold. echemi.com

Role as Agrochemicals and Plant Growth Regulators

Phenolic compounds are known to play a role in plant physiology and defense mechanisms. The modification of the phenol ring with halogens and other functional groups can lead to the development of new agrochemicals.

Herbicide Potential

The herbicidal potential of phenol derivatives is an area of active research. Studies on the structure-activity relationships of substituted amides of 2,4-dichlorophenoxyacetic acid have provided insights into how chemical modifications can influence their plant growth-regulating activity. nih.gov While direct studies on the herbicidal activity of this compound are not prevalent, the microbial transformation of various p-substituted phenols, including p-bromophenol, has been investigated to understand their environmental fate and potential biological activity. nih.gov

Use as Chemical Probes and Ligands

The structural features of this compound make it a candidate for the development of chemical probes and ligands for ion sensing.

Chemosensor Development (e.g., Fluoride (B91410) Ion Detection)

The field of supramolecular chemistry focuses on the design of molecules that can selectively bind to specific ions or molecules. nih.gov Phenol-based ligands are often used in the development of chemosensors. While there is no specific literature detailing the use of this compound for fluoride ion detection, the principles of supramolecular chemistry suggest that its hydroxyl group could potentially interact with anions like fluoride. The design of selective metal ion chelators based on fluorophores and specific chelating agents is a common strategy in sensor development. metu.edu.tr

Detailed Research Findings

Compound/Derivative Application Area Key Findings Reference
Methylated and Acetylated Bromophenol DerivativesMedicinal ChemistrySome derivatives showed antioxidant and anticancer activities by ameliorating oxidative damage and ROS generation. nih.gov
2,4-Dichloro-6-(hydroxymethyl)phenolDrug DiscoveryServes as a fragment molecule and an important scaffold for molecular linking, expansion, and modification. targetmol.com
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMedicinal ChemistryExhibited moderate activity in inhibiting breast cancer cell lines (MCF-7) with an IC50 of 42.19 µg/mL. researchgate.net
p-BromophenolAgrochemicalsUnderwent microbial transformation by Pseudomonas putida U, indicating a pathway for its environmental degradation. nih.gov
4-bromo-2,6-bis-hydroxymethyl-phenol Pt(II) complexMedicinal ChemistryThe Pt(II) complex showed moderate cytotoxicity against human prostate (DU145) and breast (MCF7) cancer cell lines. echemi.com
Substituted amides of 2,4-dichlorophenoxyacetic acidAgrochemicalsThe study explored the relationship between chemical structure and plant-growth-regulating activity. nih.gov

Multidentate Ligand for Metal Complexation (e.g., Pt(II), Au(III) Complexes)

This compound possesses the ability to act as a multidentate ligand, capable of coordinating with metal ions through its phenolic oxygen and the oxygen of the hydroxymethyl group. This property is of particular interest in the design of metal-based therapeutic agents. While direct studies on Pt(II) and Au(III) complexes of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds provides strong evidence for its potential in this area.

For instance, the closely related compound 4-Bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) has been successfully used as a multidentate ligand to synthesize platinum(II) complexes. In these complexes, the BBHMP ligand coordinates to the Pt(II) center, and such complexes have been investigated for their biological activities. This suggests that this compound could similarly form stable complexes with Pt(II) and Au(III), offering a scaffold for the development of new metal-based drugs. The formation of Schiff base ligands from substituted phenols further underscores the versatility of these compounds in forming stable metal complexes with various transition metals. nih.gov

Intermediates in Complex Organic Molecule Synthesis

The reactivity of the functional groups in this compound makes it a useful intermediate in the synthesis of more complex organic molecules. The bromine atom can participate in cross-coupling reactions, while the hydroxyl and hydroxymethyl groups can be modified or used to form larger molecular frameworks.

While specific, high-profile examples of its use as an intermediate in the total synthesis of complex natural products are not readily found in mainstream literature, the utility of brominated phenols as versatile building blocks is well-established. nih.gov These compounds can undergo various transformations, making them valuable starting materials for the construction of intricate molecular architectures. The synthesis of various substituted phenols and their subsequent use in creating more complex derivatives highlight the foundational role such building blocks play in organic synthesis.

Contribution to Materials Science (e.g., Polymer Chemistry, Macrocycle Synthesis)

The bifunctional nature of this compound, possessing both a reactive bromine atom and a hydroxymethyl group, lends itself to applications in materials science, particularly in the synthesis of novel polymers and macrocycles.

The hydroxymethyl group can be used for the formation of polyesters or polyethers, while the bromine atom can be a site for post-polymerization modification or for initiating polymerization reactions. Although specific examples of polymers derived directly from this compound are not widely reported, the synthesis of polymeric Schiff bases and their metal complexes demonstrates the potential for incorporating phenolic units into polymer backbones to create functional materials. scispace.com Such materials can exhibit interesting thermal, mechanical, and photoluminescent properties. The principles of using substituted phenols in the synthesis of macrocycles and other supramolecular structures are also well-established, suggesting a potential, though not yet fully explored, role for this compound in this area of materials science. bath.ac.uk

Environmental Fate, Degradation, and Biomonitoring of Substituted Phenols

Environmental Occurrence and Sources of Bromophenols

Bromophenols are a class of organic compounds that consist of a phenol (B47542) ring substituted with one or more bromine atoms. wikipedia.org These compounds have been detected in various environmental compartments, including the atmosphere, water, soil, and sediment. nih.gov Their presence in the environment stems from both natural and anthropogenic sources. nih.govnih.gov

Natural Sources: A significant natural source of bromophenols is marine organisms, particularly marine algae (red, brown, and green algae), sponges, and bryozoans. researchgate.netresearchgate.netruc.dknih.gov These organisms synthesize a variety of brominated compounds, including simple bromophenols, which are then released into the marine environment. researchgate.netnih.gov These naturally produced bromophenols are considered important contributors to the characteristic sea-like and iodine-like flavors in seafood. capes.gov.br

Anthropogenic Sources: Human activities are a major contributor to the environmental load of bromophenols. nih.gov They are widely used in industrial applications as:

Flame retardants: Brominated flame retardants (BFRs) are incorporated into plastics, textiles, and electronic equipment to reduce their flammability. nih.govuniba.sk

Pesticides: Some bromophenols are used as active ingredients in pesticides for their biocidal properties against fungi and insects. uniba.sk

Chemical Intermediates: They serve as precursors in the synthesis of other chemicals. uniba.sk

Disinfectants: Phenol and its derivatives are used in some household disinfectants. nih.gov

Industrial effluents from paper pulp, dye, and polymer industries are significant point sources of bromophenols into aquatic environments. nih.govresearchgate.net The widespread use and subsequent release of these compounds have led to their detection in indoor air, dust, food, and drinking water. nih.gov Notably, studies have found bromophenols, such as 2,4,6-tribromophenol (B41969), in human breast milk, indicating human exposure. wikipedia.org

Abiotic Degradation Pathways (e.g., Advanced Oxidation Processes in Water)

The fate of bromophenols in the environment is influenced by various abiotic degradation processes, with advanced oxidation processes (AOPs) being a key area of research for their removal from water. bohrium.com AOPs utilize highly reactive radicals, such as hydroxyl radicals (HO•), to break down organic pollutants. bohrium.comnih.gov

Photodegradation: Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for some bromophenols. Studies have shown that bromophenols can be degraded by UV irradiation. diva-portal.orgnih.gov For example, the photodegradation of 2-bromophenol (B46759) has been investigated, and the rate of decomposition can be influenced by factors such as pH. diva-portal.org The process often involves the formation of phenoxy radicals as intermediates. scribd.com

Chlorine-Based AOPs: Chlorine-based AOPs, such as UV/chlorine and UV/chloramine, have been studied for the degradation of bromophenolic compounds. nih.gov These processes generate reactive chlorine species (Cl•, ClO•) in addition to hydroxyl radicals, which contribute to the degradation of the target compounds. nih.gov The effectiveness of these methods can vary depending on the specific bromophenol and the reaction conditions. For instance, in the degradation of 2,4,6-tribromophenol (2,4,6-TBP), hydroxyl radicals are the main reactive species in the UV/H2O2 process, while the chlorine oxide radical (ClO•) is dominant in the UV/chlorine process. nih.gov

Ferrate(VI) Oxidation: In-situ generated liquid ferrate(VI) has also been explored for the oxidation of bromophenols like 2-bromophenol. scribd.com The efficiency of this process is dependent on the molar ratio of ferrate(VI) to the bromophenol and the temperature. scribd.com

The degradation of bromophenols through these abiotic pathways can lead to the formation of various transformation products, some of which may also be of environmental concern. nih.govresearchgate.net

Biotransformation and Biodegradation Studies (e.g., Anaerobic Degradation, Role of Microorganisms)

The microbial breakdown of bromophenols is a crucial process in their environmental fate. Both aerobic and anaerobic microorganisms have been shown to degrade these compounds.

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, a key initial step in the biodegradation of bromophenols is reductive dehalogenation, where a bromine atom is removed from the phenol ring. nih.gov For example, 2-bromophenol can be de-brominated to phenol, which is then further degraded. nih.gov This process has been observed in microorganisms enriched from marine and estuarine sediments under various electron-accepting conditions, including iron-reducing, sulfidogenic, and methanogenic conditions. nih.gov The rates of debromination can be higher under methanogenic conditions compared to sulfate- or iron-reducing conditions. nih.gov However, the capacity of microorganisms from environments like landfills to degrade halogenated aromatics can be limited. diva-portal.org

Aerobic Degradation: In the presence of oxygen, aerobic microorganisms can also effectively degrade bromophenols. researchgate.netresearchgate.net Studies have shown that microbial consortia can achieve high removal efficiencies for compounds like 4-bromophenol (B116583) in aerobic reactors. researchgate.net The degradation efficiency is often higher in aerobic conditions compared to anoxic or anaerobic conditions. researchgate.netresearchgate.net Several bacterial strains, such as Rhodococcus erythropolis and Pseudomonas fluorescens, have demonstrated the ability to degrade 2,4,6-tribromophenol, often requiring a secondary carbon source (co-substrate) for efficient breakdown. uniba.sk Similarly, Arthrobacter chlorophenolicus A6 has been shown to biodegrade 4-bromophenol, even in the presence of other pollutants like chlorophenol and nitrophenol. nih.govresearchgate.net

The biodegradation of bromophenols can be influenced by the presence of other pollutants, which can lead to competitive inhibition for microbial enzymes. researchgate.net

Cellular Mechanisms of Toxicity for Substituted Phenols

Substituted phenols, including bromophenols, can exert toxic effects on organisms through various cellular mechanisms. Their dual hydrophilic and lipophilic nature allows them to readily interact with and disrupt cellular structures. nih.gov

Membrane Fluidity Perturbation

One of the primary mechanisms of phenol toxicity is the disruption of cell membranes. nih.gov Substituted phenols can insert themselves into the lipid bilayer of cell membranes, altering their physical properties. This interaction can lead to an increase in membrane fluidity, a phenomenon known as fluidization. nih.gov Studies using model systems like liposomes and mice splenocytes have demonstrated that various substituted phenols, including chlorophenols and nitrophenols, can increase membrane fluidity in a concentration-dependent manner. nih.gov This perturbation of the membrane can impair its function, affecting processes such as transport and signaling, which can ultimately lead to pathological conditions. nih.gov The extent of this effect can be influenced by the specific substituents on the phenol ring. nih.gov

Oxidative Stress Induction

Substituted phenols are known to induce oxidative stress in cells. mdpi.com This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Bromophenols can contribute to oxidative stress by generating ROS and altering the activity of antioxidant enzymes. nih.govnih.gov For instance, exposure to 2,4,6-tribromophenol has been shown to cause oxidative damage in rice roots. nih.gov In human keratinocytes, the natural bromophenol bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether has been shown to attenuate hydrogen peroxide-induced ROS production and increase the levels of antioxidant enzymes, suggesting a protective mechanism against oxidative stress. nih.gov Conversely, some studies on polybrominated diphenyl ethers (PBDEs), which can be metabolized to hydroxylated (phenolic) forms, have shown alterations in antioxidant enzyme activities, such as superoxide (B77818) dismutase and glutathione (B108866) reductase, in rats. mdpi.com The induction of oxidative stress can lead to damage of cellular components like lipids, proteins, and DNA. nih.gov

Uncoupling of Oxidative Phosphorylation

A significant mechanism of toxicity for some substituted phenols is the uncoupling of oxidative phosphorylation. nih.gov Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). Substituted phenols can disrupt this process by acting as protonophores, which transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling leads to a decrease in ATP production, and the energy that would have been used for ATP synthesis is instead released as heat. This can result in severe toxic effects, including hyperthermia and metabolic acidosis. nih.gov This mechanism is particularly noted for substituted phenol derivatives. nih.gov

Biomonitoring Strategies for Halogenated Phenols

Biomonitoring is a critical tool for assessing human exposure to halogenated phenols, a broad class of compounds that includes substances like 2-Bromo-6-(hydroxymethyl)phenol. nih.govacs.org These compounds and their metabolites can be measured in biological samples to determine the extent of an individual's exposure from various sources, including environmental and occupational settings. nih.govtechnologynetworks.com Urine is the most common biological matrix for monitoring phenolic compounds because they are typically excreted as water-soluble glucuronide and sulfate (B86663) conjugates. nih.govdphen1.comcdc.gov Blood, serum, and plasma are also viable sample types. dphen1.comneogen.com

A crucial step in analyzing total urinary phenols is the initial hydrolysis of these conjugates to their free forms, which is typically achieved through enzymatic or acidic methods. nih.govnih.govcdc.gov Following hydrolysis, sample preparation often involves extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove potential interferences from the sample matrix. dphen1.com

Several sophisticated analytical techniques are employed for the detection and quantification of halogenated phenols in biological samples. The choice of method depends on factors such as the required sensitivity, selectivity, and the number of samples to be analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for identifying and quantifying halogenated phenols. nih.govdphen1.com It offers high selectivity and sensitivity. matec-conferences.org Due to the low volatility of phenolic compounds, a derivatization step is usually required to convert them into more volatile ethers or esters before GC analysis. nih.govdphen1.com

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a cost-effective and high-throughput screening option. neogen.comacs.orgtoxicology.abbott These methods are based on the specific binding of antibodies to the target analytes. toxicology.abbott ELISA is particularly useful for rapidly screening a large number of samples, with positive results often being confirmed by a more definitive method like GC-MS. acs.orgacs.org For instance, a high-throughput screening method combining immunosorbent solid-phase extraction with ELISA (HTS-IS-SPE-ELISA) has been developed for the efficient analysis of chlorophenols in urine. acs.orgacs.org

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with electrochemical detection, is another sensitive method for quantifying phenols in biological samples. nih.gov Advanced optical sensing techniques and fluorescence-based immunoassays are also emerging as highly sensitive detection methods. nih.govnih.gov

The table below provides a comparison of common biomonitoring techniques used for halogenated phenols.

Table 1: Comparison of Analytical Methods for Halogenated Phenol Biomonitoring

Analytical MethodCommon Sample TypeKey StepsAdvantagesLimitationsReported Limit of Detection (LOD)
GC-MSUrine, BloodHydrolysis, Extraction, Derivatization, Chromatographic Separation, Mass AnalysisHigh selectivity and sensitivity; considered a gold-standard confirmation method. nih.govthermofisher.comTime-consuming sample preparation; requires derivatization. dphen1.com~0.5 mg/L for phenol; 10-20 µg/L for cresols and ethylphenols. nih.gov
ELISAUrine, ColostrumCompetitive or Sandwich Immunoassay, Colorimetric/Fluorescent DetectionHigh-throughput, cost-effective, suitable for screening large sample numbers. neogen.comacs.orgPotential for cross-reactivity; positive results often require confirmation. acs.org0.3 µg/L for 2,4,6-TCP-IR equiv in urine (HTS-IS-SPE-ELISA). acs.org
HPLCUrine, BloodHydrolysis, Extraction, Chromatographic Separation, Electrochemical/MS DetectionGood sensitivity, especially with electrochemical detection. nih.govCan be less sensitive than GC-MS for certain compounds without specialized detectors. nih.govVaries widely with detector type.
Quenching Fluorescence Immunoassay (QFIA)UrineHomogeneous competitive immunoassay in microdroplets, Laser-Induced Fluorescence (LIF) detectionVery high sensitivity, requires minimal sample treatment. nih.govRequires specialized instrumentation (laser, spectrometer, microdroplet generator). nih.gov0.04 µg/L in buffer; 1.6 µg/L in urine for 2,4,6-TCP. nih.gov

In addition to measuring direct exposure, biomonitoring can also be used to investigate the physiological effects of these chemicals. For example, studies have explored the association between urinary concentrations of various phenols, such as dichlorophenols and parabens, and biomarkers of oxidative stress, including 8-hydroxydeoxyguanosine (8-OHdG) and 8-isoprostane. nih.govnih.govresearchgate.net Such research helps to elucidate the potential mechanisms through which exposure to halogenated phenols might impact human health. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

Future research will likely focus on developing innovative and efficient synthetic routes to diversify the derivatives of 2-Bromo-6-(hydroxymethyl)phenol. A key area of interest is the development of one-pot synthesis strategies, which offer the advantages of reduced reaction time, cost-effectiveness, and higher yields. For instance, a one-pot method for the synthesis of 2-bromo-6-hydroxybenzofurans has been reported, which could be adapted for the derivatization of this compound rsc.orgresearchgate.net. This approach streamlines the synthesis of complex benzofuran-based natural products and their analogues rsc.orgresearchgate.net.

Furthermore, the exploration of catalytic methods for derivatization holds significant promise. The use of transition-metal catalysts and organocatalysts could enable regioselective and stereoselective modifications of the parent molecule, leading to a wide array of novel compounds with potentially enhanced biological activities. The synthesis of benzylic bromophenols, including natural products, through substitution, hydrolysis, and demethylation reactions of corresponding benzyl (B1604629) bromides, highlights the feasibility of creating derivatives with varied functional groups nih.gov. The derivatization of hydroxyl groups into esters via reaction with acyl chlorides is another established method that can be explored libretexts.org.

Synthetic StrategyPotential AdvantagesRelevant Research Areas
One-pot synthesisReduced reaction steps, cost-effective, higher yieldsSynthesis of benzofuran and dibenzofuran derivatives rsc.orgresearchgate.netorganic-chemistry.orgdtu.dkmdpi.com
Catalytic derivatizationHigh selectivity, broad substrate scopeTransition-metal-free synthesis, recyclable organophotoredox catalysis mdpi.comacs.org
Functional group interconversionAccess to diverse derivativesSynthesis of benzylic acid and nitrile containing bromophenols nih.gov

Comprehensive Mechanistic Elucidation of Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their therapeutic development. Bromophenols, as a class, have demonstrated a wide range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities nih.govmdpi.comnih.govnih.gov.

Future mechanistic studies should aim to identify the specific cellular targets and signaling pathways modulated by these compounds. For instance, the antibacterial activity of bromophenol derivatives against pathogens like Staphylococcus aureus and MRSA has been attributed to the disruption of bacterial communication and biofilm formation nih.govacs.org. Transcriptome analysis of bacteria treated with bromophenols has indicated interference with carbon and energy metabolism nih.gov. Further research could employ proteomic and metabolomic approaches to build a comprehensive picture of their antibacterial mechanism.

Many bromophenols exhibit potent enzyme inhibitory activity. They have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and cholinesterases, suggesting their potential in treating diabetes and neurodegenerative diseases mdpi.comnih.govacs.orgnih.govmdpi.comnih.govnih.gov. Enzyme kinetics studies have revealed that bromophenols can act as competitive or mixed-type inhibitors acs.org. Future investigations should focus on co-crystallization studies to elucidate the precise binding modes of these compounds within the active sites of their target enzymes.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The design and synthesis of next-generation derivatives of this compound with improved potency and selectivity is a key translational goal. This will be guided by a thorough understanding of the structure-activity relationships (SAR) drugdesign.orggardp.org. Preliminary SAR studies on bromophenol derivatives have indicated that the number and position of bromine atoms and hydroxyl groups are critical for their biological activity nih.govnih.govnih.gov. For example, in the context of PTP1B inhibition, a tricyclic scaffold and multiple bromine atoms on the aryl rings were found to be important nih.gov. Similarly, the antioxidant activity of bromophenols is influenced by the number and orientation of hydroxyl groups nih.gov.

Computational modeling and in silico screening can be powerful tools in the rational design of new derivatives. By predicting the binding affinities and pharmacokinetic properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates. The synthesis of a series of methylated and acetylated bromophenol derivatives has already demonstrated the potential to generate compounds with significant antioxidant and anticancer activities nih.gov. Continued efforts in this area, combining synthetic chemistry with biological evaluation, will be essential for developing clinically viable drug candidates.

Derivative ClassTarget ActivityKey SAR Findings
Polybrominated derivativesPTP1B inhibition, AntibacterialIncreased number of bromine atoms often enhances activity mdpi.comnih.gov
Polyhydroxylated derivativesAntioxidantNumber and ortho-positioning of hydroxyl groups are important nih.gov
Diphenylmethane (B89790) derivativesProtein Tyrosine Kinase inhibitionMethylene (B1212753) bridge contributes to higher activity compared to carbonyl bridge mdpi.com

Development of Targeted Drug Delivery Systems

To maximize the therapeutic efficacy and minimize potential side effects of this compound and its derivatives, the development of targeted drug delivery systems is a critical area of future research. Phenolic compounds often face challenges such as poor water solubility, chemical instability, and low bioavailability, which can be overcome by encapsulation in nanocarriers mdpi.combohrium.compreprints.orgnih.gov.

Liposomes have emerged as a promising delivery vehicle for phenolic compounds. They are biocompatible, have low toxicity, and can encapsulate both hydrophilic and hydrophobic molecules mdpi.combohrium.compreprints.org. Studies have shown that liposomal encapsulation can enhance the cytotoxic activity of phenolic extracts compared to the free compounds mdpi.com. Future work should focus on optimizing liposomal formulations for this compound derivatives, including the use of polymer-coated or PEGylated liposomes to improve stability and circulation time bohrium.com.

Beyond liposomes, other nanodelivery systems such as nanoparticles and nanoemulsions could also be explored. These systems can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery to diseased tissues, such as tumors, thereby increasing the therapeutic index of the encapsulated drug.

In-depth Toxicological and Ecotoxicological Assessments

Thorough toxicological and ecotoxicological evaluations are imperative before any clinical translation of this compound derivatives can be considered. While some bromophenol derivatives have shown low toxicity to human cells in vitro, comprehensive in vivo toxicity studies are lacking ncku.edu.tw. Future research must include acute and chronic toxicity studies in animal models to determine the safety profile of these compounds.

The ecotoxicity of phenols and their derivatives is a significant concern due to their potential to contaminate aquatic environments daneshyari.comresearchgate.net. Studies have shown that the toxicity of substituted phenols to aquatic organisms is related to their physicochemical properties, such as the octanol-water partition coefficient (Kow) nih.gov. The toxicity of acidic phenols can also be influenced by the pH of the water nih.gov. Therefore, a comprehensive ecotoxicological assessment of this compound and its degradation products is necessary to understand their environmental impact. Such studies should evaluate their effects on a range of aquatic organisms from different trophic levels.

OrganismToxic EffectInfluencing Factors
FishGenotoxicity, growth inhibition, carcinogenicityConcentration, duration of exposure researchgate.netkoreascience.kr
AlgaeGrowth inhibitionOctanol-water partition coefficient (Kow) of the phenol (B47542) nih.gov
DaphniaAcute toxicityKow and pKa of the phenol nih.gov

Clinical Translation and Human Studies for Therapeutic Applications

The ultimate goal of research into this compound and its derivatives is their successful translation into clinical practice for the benefit of patients. Currently, there is a significant gap in the literature regarding preclinical and clinical studies of this specific compound. Therefore, a concerted effort is needed to advance the most promising derivatives through the drug development pipeline.

This will involve rigorous preclinical evaluation in relevant animal models of disease to establish proof-of-concept for their therapeutic efficacy. For derivatives showing promise as antibacterial agents, this would involve testing in infection models. For those with potential as antidiabetic agents, evaluation in models of diabetes would be necessary.

Should preclinical studies yield positive results, the subsequent steps would involve filing for an Investigational New Drug (IND) application and initiating Phase I clinical trials in human volunteers to assess safety, tolerability, and pharmacokinetics. While the journey from laboratory discovery to clinical application is long and challenging, the diverse biological activities of bromophenols provide a strong rationale for pursuing their clinical translation. The encapsulation of phenolic compounds has been explored in some clinical trials for applications such as anti-aging, which provides a precedent for the clinical investigation of encapsulated bromophenol derivatives .

Sustainable Synthesis and Green Chemistry Approaches

In line with the principles of green chemistry, future research should prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of renewable starting materials, the reduction of waste, and the use of non-toxic reagents and solvents.

One promising approach is the use of bio-based feedstocks. For example, functionalized phenol derivatives can be synthesized from biobased furanic compounds through a sequence of Diels-Alder and aromatization reactions rsc.org. Biocatalysis offers another green alternative to traditional chemical synthesis. Enzymes such as oxidoreductases can be used for the sustainable oxidation of phenolic compounds mdpi.com. The use of natural-based catalysts, which are cost-effective and environmentally benign, is also gaining traction in multicomponent reactions for the synthesis of biologically active molecules tandfonline.com.

Furthermore, the development of catalytic processes that are highly efficient and allow for the easy separation and recycling of the catalyst is a key aspect of sustainable synthesis. The use of recyclable organophotoredox catalysts for the functionalization of olefins represents an innovative approach that could be adapted for the synthesis of phenol derivatives acs.org.

Industrial Applications and Process Optimization

The industrial utility of this compound is rooted in its unique chemical structure, which combines a brominated aromatic ring with a reactive hydroxymethyl group. While specific large-scale industrial applications for this particular compound are not extensively documented in publicly available literature, its functional groups suggest its potential as a valuable intermediate and building block in various chemical syntheses. The optimization of its production process is crucial for its economic viability and potential adoption in industrial settings.

Industrial Applications

The potential industrial applications of this compound can be inferred from the known uses of related brominated phenols and benzyl alcohols.

Pharmaceutical Intermediates: Brominated phenols are significant precursors in the synthesis of a wide range of pharmacologically active compounds. The presence of both a bromine atom and a hydroxymethyl group on the phenol ring allows for multiple pathways of chemical modification, making this compound a potentially versatile intermediate for drug discovery and development.

Flame Retardants: Brominated compounds are widely used as flame retardants in plastics, textiles, and electronic components. While polybrominated phenols are more common in these applications, the reactivity of the hydroxymethyl group in this compound could allow for its incorporation into polymer backbones, potentially leading to the development of novel flame-retardant materials.

Synthesis of Complex Molecules: The compound can serve as a starting material for the synthesis of more complex molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the bromine atom can be replaced through various coupling reactions. This dual reactivity makes it a useful synthon for organic chemists in academia and industry. For instance, (bromomethyl)phenols, which are structurally related, are used in the synthesis of heterocyclic compounds and calix usda.govarenes thieme-connect.com.

Process Optimization

The efficient synthesis of this compound is a key factor in its potential industrial application. Optimization strategies would likely focus on the two main chemical transformations involved in its synthesis: the hydroxymethylation of a phenol and the bromination of a phenolic compound.

Hydroxymethylation of Phenols:

The introduction of a hydroxymethyl group onto a phenol ring is typically achieved through reaction with formaldehyde (B43269). The optimization of this process involves controlling the regioselectivity (i.e., the position of the hydroxymethyl group on the ring) and minimizing side reactions.

Key parameters for optimization include:

Catalyst Selection: The reaction can be catalyzed by either acids or bases. The choice of catalyst can significantly influence the yield and the ratio of ortho- to para-hydroxymethylated products mdpi.comresearchgate.net. For instance, certain divalent metal salts have been shown to favor ortho-hydroxymethylation researchgate.net.

Reaction Temperature and Time: These parameters must be carefully controlled to achieve a high conversion of the starting material while minimizing the formation of polymeric byproducts.

Formaldehyde to Phenol Molar Ratio: Adjusting this ratio is crucial for controlling the degree of hydroxymethylation and preventing the formation of multiply substituted products emerald.com.

Bromination of Phenols:

The bromination of phenols is a well-established industrial process. However, achieving high regioselectivity can be challenging due to the activating nature of the hydroxyl group, which directs bromination to both the ortho and para positions chemistryviews.org.

Strategies for optimizing the bromination step include:

Choice of Brominating Agent: Different brominating agents, such as elemental bromine, N-bromosuccinimide (NBS), or hydrogen bromide in the presence of an oxidizing agent, can offer different levels of selectivity and reactivity.

Solvent System: The choice of solvent can have a significant impact on the reaction rate and the product distribution. Solvents such as acetic acid or carbon disulfide are commonly used ck12.orgorgsyn.org. The use of a two-phase solvent system, consisting of an aqueous phase and an organic solvent phase, has been shown to produce brominated phenols of improved color and purity google.com.

Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the bromination reaction.

The table below summarizes key optimization parameters for the synthesis of substituted phenols, which are relevant to the production of this compound.

Process Step Parameter Optimization Considerations Potential Impact
HydroxymethylationCatalystAcid vs. Base, Metal SaltsRegioselectivity, Yield
TemperatureControl of reaction kineticsMinimization of byproducts
Reactant RatioFormaldehyde:PhenolDegree of substitution
BrominationBrominating AgentBr2, NBS, etc.Reactivity, Selectivity
SolventPolarity, Phase SystemProduct Purity, Reaction Rate
TemperatureLow vs. High TemperatureRegioselectivity

Further research into the specific reaction kinetics and thermodynamics of the synthesis of this compound would be necessary to develop a fully optimized and scalable industrial process.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-6-(hydroxymethyl)phenol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves bromination of phenol derivatives followed by hydroxymethylation. Key steps include:

  • Bromination : Use bromine (Br₂) with FeBr₃ as a catalyst to introduce bromine at the ortho position relative to the hydroxyl group. Temperature control (0–25°C) minimizes side reactions like dibromination .
  • Hydroxymethylation : Employ formaldehyde (HCHO) under basic conditions (e.g., NaOH) for hydroxymethyl group introduction. Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios (1:1.2 phenol:formaldehyde) enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) isolates the product. Monitor purity via HPLC or TLC.

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions. The hydroxyl proton (~5 ppm) and bromine’s deshielding effect on adjacent carbons are diagnostic .
  • X-ray Crystallography : Single-crystal XRD (using SHELX or ORTEP-III) resolves bond lengths/angles. For example, Br-C and C-OH distances confirm substitution patterns. Refinement with SHELXL ensures accuracy .
  • IR Spectroscopy : O-H stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogues?

Methodological Answer: Discrepancies often arise from steric/electronic effects or solvent interactions. To address this:

  • Hammett Analysis : Quantify substituent effects using σ values. Compare reaction rates (e.g., nucleophilic substitution) with meta/para-substituted analogues to isolate electronic contributions .
  • Computational Modeling : DFT calculations (Gaussian, B3LYP/6-31G*) predict charge distribution and transition states. Validate with experimental kinetics (e.g., UV-Vis monitoring of reactions) .
  • Solvent Screening : Test polar aprotic (DMF) vs. protic (MeOH) solvents to assess hydrogen bonding’s role in stabilizing intermediates .

Q. What is the role of this compound in coordination chemistry, and how are its metal complexes characterized?

Methodological Answer: The compound acts as a polydentate ligand due to its hydroxyl and bromine groups:

  • Synthesis of Complexes : React with transition metal salts (e.g., Cd(NO₃)₂) in methanol. Azide (NaN₃) or Schiff base co-ligands enhance structural diversity .
  • Characterization :
    • Single-Crystal XRD : Resolve bonding modes (e.g., μ₂-bridging via phenolato-O). For example, Cd(II) complexes show distorted octahedral geometry .
    • Magnetic Studies : SQUID magnetometry quantifies paramagnetic behavior in Cu(II) or Fe(III) complexes.
    • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >190°C) .

Q. How do substituent effects influence the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Antimicrobial Assays : Compare MIC values against E. coli or S. aureus for derivatives with Cl, F, or NO₂ substitutions. Bromine’s electronegativity enhances membrane penetration .
    • Enzyme Inhibition : Use fluorescence quenching to study binding to cytochrome P450 or kinases. Molecular docking (AutoDock) identifies key interactions (e.g., H-bonding with hydroxyl groups) .
  • Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS to identify dehydroxymethylation pathways .

Q. What experimental strategies mitigate stability challenges (e.g., oxidation) during storage or reactions involving this compound?

Methodological Answer:

  • Stabilization Techniques :
    • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the hydroxymethyl group.
    • Acidic Buffers : Store at pH 4–6 (acetate buffer) to reduce base-catalyzed degradation.
    • Lyophilization : Freeze-dry the compound for long-term storage, minimizing hydrolysis .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation products (e.g., bromophenol derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.